molecular formula C10H10N2O B8472861 (2-(1H-Imidazol-4-yl)phenyl)methanol

(2-(1H-Imidazol-4-yl)phenyl)methanol

Cat. No.: B8472861
M. Wt: 174.20 g/mol
InChI Key: BVCFRVDFFIMBRM-UHFFFAOYSA-N
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Description

(2-(1H-Imidazol-4-yl)phenyl)methanol is a heterocyclic aromatic compound featuring a hydroxymethyl group (-CH₂OH) attached to a phenyl ring, which is itself substituted at the 2-position with a 1H-imidazol-4-yl group. This structure combines the electron-rich imidazole ring (a five-membered ring with two nitrogen atoms) with a polar alcohol moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The compound’s reactivity is influenced by the imidazole’s basicity and the hydroxyl group’s nucleophilicity, enabling applications in coordination chemistry and drug synthesis .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

[2-(1H-imidazol-5-yl)phenyl]methanol

InChI

InChI=1S/C10H10N2O/c13-6-8-3-1-2-4-9(8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12)

InChI Key

BVCFRVDFFIMBRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CN=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of (2-(1H-Imidazol-4-yl)phenyl)methanol, highlighting differences in substituents, synthesis routes, and applications:

Compound Name Molecular Formula Key Substituents Synthesis Method Applications/Research Findings Ref.
This compound C₁₀H₁₀N₂O - Phenyl at imidazole C4
- Hydroxymethyl at C2
Not explicitly detailed in evidence Intermediate for bioactive molecules
[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol C₁₂H₁₄N₃O₃ - Methyl groups at imidazole N1/C2
- Nitro at C5
Chlorination of parent alcohol using SOCl₂ Precursor for nitroimidazole derivatives
(1H-Imidazol-4-yl)methanol C₄H₆N₂O - Hydroxymethyl directly attached to imidazole C4 Crystallographically characterized Model for hydrogen-bonding studies
[4-(1H-Imidazol-1-yl)phenyl]methanol C₁₀H₁₀N₂O - Imidazole N1 linked to phenyl C4 Commercial synthesis (Thermo Scientific) Ligand in coordination chemistry
[4-(6-Nitro-1H-benzo[d]imidazol-2-yl)phenyl]methanol C₁₄H₁₂N₃O₃ - Benzimidazole core
- Nitro group at C6
Multi-step synthesis from benzaldehyde Antimicrobial agent research
(2-Phenyl-1H-imidazol-4-yl)methanol C₁₀H₁₀N₂O - Phenyl at imidazole C2 Not detailed High structural similarity (96%) to target

Key Structural and Functional Differences:

Substitution Patterns: The target compound’s phenyl group is at the C2 position of the benzene ring linked to imidazole C4, whereas analogs like [4-(1H-imidazol-1-yl)phenyl]methanol position the imidazole at the phenyl’s C4 via N1 . Nitro and methyl groups in [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol enhance electrophilicity, making it reactive toward nucleophilic substitutions .

Synthetic Routes: Chlorination with SOCl₂ is common for converting alcohols to chlorides in nitroimidazole derivatives . The TDAE (tetrakis(dimethylamino)ethylene) methodology is used to synthesize arylethanol derivatives from chloromethyl intermediates .

Physicochemical Properties: (1H-Imidazol-4-yl)methanol crystallizes in a monoclinic system (space group C2/c) with hydrogen bonds between O1 and N2 atoms (1.921 Å), influencing its stability . The target compound’s hydroxymethyl group likely enhances solubility in polar solvents compared to non-hydroxylated analogs.

Applications: Nitro-substituted derivatives (e.g., [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol) are precursors for antiparasitic or anticancer agents .

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Compound Crystal System Space Group Hydrogen Bond Length (Å) Ref.
(1H-Imidazol-4-yl)methanol Monoclinic C2/c O1–H2⋯N2: 1.921
[4-(1H-Imidazol-1-yl)phenyl]methanol Not reported

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